N-[(Benzyloxy)carbonyl]-L-alanine

Catalog No.
S753485
CAS No.
1142-20-7
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Benzyloxy)carbonyl]-L-alanine

CAS Number

1142-20-7

Product Name

N-[(Benzyloxy)carbonyl]-L-alanine

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

TYRGLVWXHJRKMT-QMMMGPOBSA-N

SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

N-Carbobenzyloxy-L-alanine;1142-20-7;N-Cbz-L-alanine;Z-Ala-OH;Cbz-L-Alanine;Carbobenzyloxy-L-alanine;Z-L-Alanine;CBZ-ALA-OH;N-Benzyloxycarbonyl-L-alanine;Benzyloxycarbonyl-L-alanine;N-[(Benzyloxy)carbonyl]-L-alanine;N-carbobenzyloxyalanine;Cbz-alanine;Carbobenzoxy-L-alanine;N-Carbobenzoxy-L-alanine;TYRGLVWXHJRKMT-QMMMGPOBSA-N;MFCD00002640;L-Alanine,N-[(phenylmethoxy)carbonyl]-;N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE;(S)-2-(((Benzyloxy)carbonyl)amino)propanoicacid;(2S)-2-{[(benzyloxy)carbonyl]amino}propanoicacid;(S)-2-(BENZYLOXYCARBONYLAMINO)PROPANOICACID;BBL;N-Benzyloxycarbonylalanine;(Benzyloxycarbonyl)alanine

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Peptide Synthesis:

  • Protecting Group: The "benzyloxycarbonyl" (Z) group in N-[(Benzyloxy)carbonyl]-L-alanine acts as a protecting group for the amino group (NH2) of the L-alanine molecule. Protecting groups are crucial in peptide synthesis to prevent unwanted reactions and ensure the formation of the desired peptide sequence.
  • Controlled Chain Assembly: By selectively removing the Z group using specific reagents at different stages, scientists can control the stepwise addition of amino acids to build the desired peptide chain. This controlled approach allows for the synthesis of complex peptides with precise sequences.

Chemical Biology and Drug Discovery:

  • Peptide-Based Therapeutics: N-[(Benzyloxy)carbonyl]-L-alanine can be used as a building block for the synthesis of peptide-based drugs and probes. These molecules can be designed to target specific biological processes or interact with proteins involved in diseases, offering potential therapeutic applications.

Research in Protein Structure and Function:

  • Peptide Stapling: N-[(Benzyloxy)carbonyl]-L-alanine can be incorporated into peptides designed for protein stapling. This technique involves crosslinking two distant parts of a protein using a synthetic linker, providing insights into protein structure and function.

Organic Synthesis:

  • Chiral Starting Material: N-[(Benzyloxy)carbonyl]-L-alanine can serve as a chiral starting material for the synthesis of other chiral molecules. Chiral molecules have non-superimposable mirror images and are essential in various fields, including drug development and materials science.

N-[(Benzyloxy)carbonyl]-L-alanine is a derivative of the amino acid L-alanine, characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the amino group. This compound is represented by the molecular formula C₁₈H₂₀N₂O₅ and has a molecular weight of approximately 344.36 g/mol. The structure includes a benzyloxy group, which contributes to its unique chemical properties and potential applications in various fields, particularly in biochemistry and medicinal chemistry .

  • Skin and eye irritant: Cbz-L-alanine may cause irritation upon contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Dust hazard: Inhalation of Cbz-L-alanine dust may be irritating to the respiratory system. Use a fume hood when working with the powder form.
  • Proper disposal: Follow recommended procedures for disposal of chemical waste in accordance with local regulations.
Typical of amino acids and their derivatives, including:

  • Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the release of L-alanine and benzoic acid.
  • Peptide Formation: It can react with other amino acids to form peptides through amide bond formation, which is essential in protein synthesis.
  • Reduction: The carbonyl group can undergo reduction reactions, potentially yielding alcohol derivatives.

These reactions highlight its versatility as a building block in organic synthesis and peptide chemistry.

N-[(Benzyloxy)carbonyl]-L-alanine exhibits biological activity primarily related to its role as a building block in peptide synthesis. Its derivatives may have implications in drug design and development due to their ability to mimic natural amino acids. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity or acting as a substrate for various biochemical pathways .

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine typically involves:

  • Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride.
  • Coupling Reaction: The protected amino acid is then coupled with other amino acids or activated carboxylic acids using standard peptide coupling reagents such as dicyclohexylcarbodiimide.
  • Deprotection: Finally, the benzyloxy protecting group can be removed under specific conditions to yield the desired product.

These steps illustrate a common approach in peptide chemistry, emphasizing the importance of protecting groups in synthesis .

N-[(Benzyloxy)carbonyl]-L-alanine finds applications in:

  • Peptide Synthesis: It serves as an important intermediate for synthesizing peptides and proteins.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activity.
  • Research: Used in various biochemical assays and studies related to protein interactions and enzyme mechanisms.

These applications underscore its significance in both academic research and pharmaceutical development .

Studies on N-[(Benzyloxy)carbonyl]-L-alanine often focus on its interactions with enzymes and receptors within biological systems. These interactions can provide insights into how modifications of amino acids affect protein function and stability. Additionally, its role as a substrate in enzymatic reactions has been explored to understand better enzyme kinetics and mechanisms.

Several compounds share structural similarities with N-[(Benzyloxy)carbonyl]-L-alanine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Benzyloxycarbonyl-L-alanineSimilar structure but lacks the additional benzyloxy groupMore straightforward for peptide synthesis
N-(Fluorenylmethyloxycarbonyl)-L-alanineContains a fluorenylmethyloxy group instead of benzyloxyOften used for solid-phase peptide synthesis
N-(Carbobenzoxy)-L-alanineHas a carbobenzoxy protecting groupWidely used in classical peptide synthesis techniques

These compounds illustrate variations in protective groups that affect their utility in synthetic pathways and biological interactions. The unique benzyloxy group in N-[(Benzyloxy)carbonyl]-L-alanine provides distinct properties that may enhance its reactivity and specificity compared to other derivatives .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.08445790 g/mol

Monoisotopic Mass

223.08445790 g/mol

Heavy Atom Count

16

UNII

PUL5J6PUL2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1142-20-7

Wikipedia

N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE

Dates

Modify: 2023-08-15

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